

A Comparative Guide to Oxacillin Quantification: Accuracy and Precision with a Deuterated Standard

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Compound of Interest

Compound Name: Oxacillin-d5

Cat. No.: B15566576

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For researchers, scientists, and professionals in drug development, the accurate and precise quantification of antibiotics like oxacillin is paramount for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and ensuring drug efficacy and safety. This guide provides a detailed comparison of two prominent analytical methods for oxacillin measurement: a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method employing a deuterated internal standard, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

The use of a deuterated internal standard in LC-MS/MS analysis is a key differentiator that significantly enhances the accuracy and precision of quantification. Deuterated standards are stable isotope-labeled analogues of the target analyte (oxacillin, in this case). They are chemically identical to oxacillin and exhibit similar behavior during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-labeled oxacillin by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction and matrix effects, leading to more reliable and reproducible results.

Performance Comparison

The following tables summarize the validation data for two representative methods, highlighting the superior performance of the UHPLC-MS/MS method with a deuterated internal standard.

Table 1: Method Performance Comparison

Parameter	UHPLC-MS/MS with Deuterated Standard[1][2]	HPLC-UV[3]
Instrumentation	UHPLC coupled to a Tandem Mass Spectrometer	HPLC with a UV Detector
Internal Standard	Deuterated Oxacillin	Non-deuterated structural analog (e.g., cloxacillin) or external standard method
Linearity (r ²)	>0.995	>0.999
Lower Limit of Quantification (LLOQ)	0.5 µg/mL	1 µg/mL
Intra-day Precision (%CV)	< 15%	< 2%
Inter-day Precision (%CV)	< 15%	< 2%
Intra-day Accuracy (%Bias)	Within ±15%	Not explicitly stated, but recovery is 96-100%
Inter-day Accuracy (%Bias)	Within ±15%	Not explicitly stated, but recovery is 96-100%
Sample Volume	100 µL plasma	500 µL plasma
Run Time	~7 minutes	~10-15 minutes

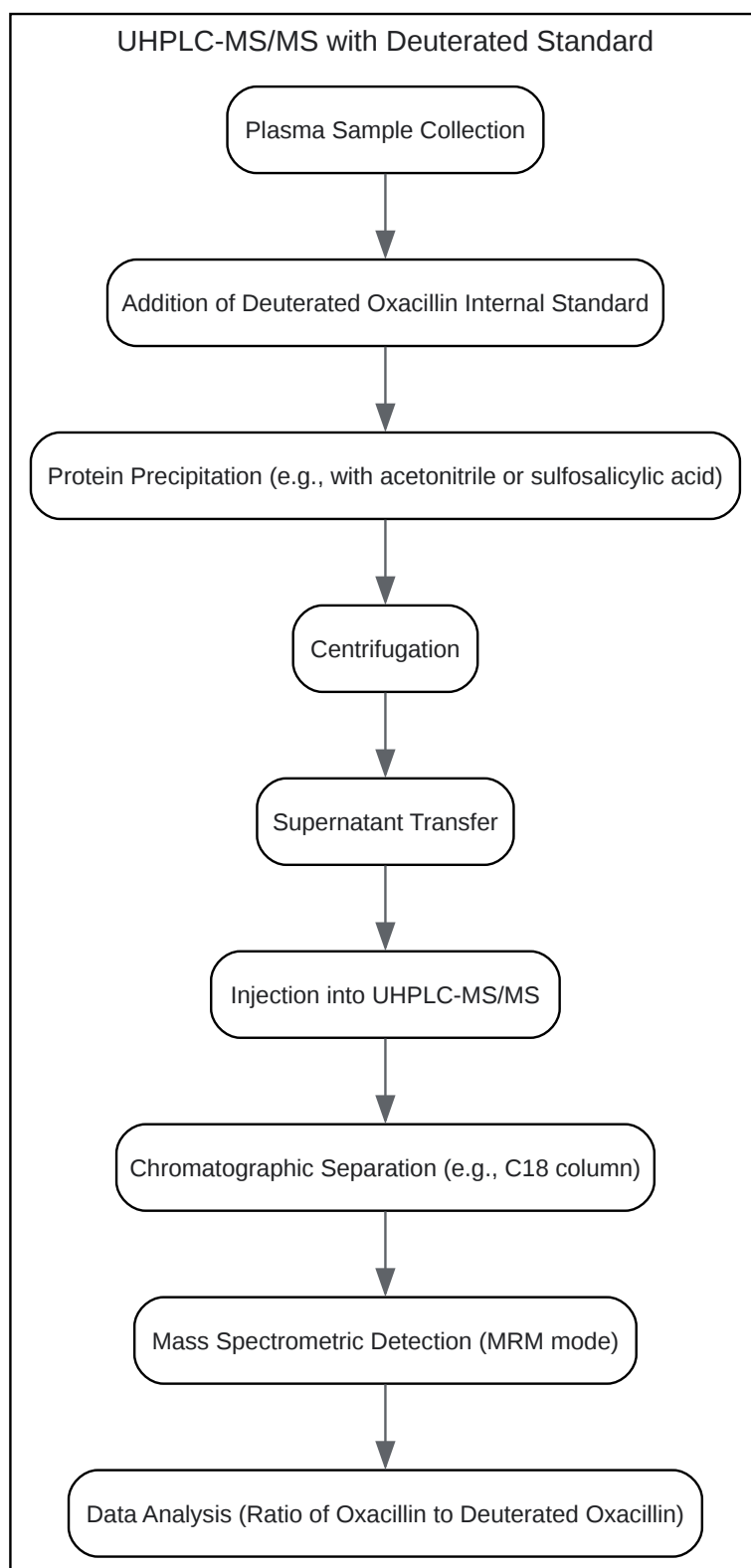
Table 2: Summary of Accuracy and Precision Data

Method	Analyte Concentration	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (% Bias)	Inter-day Accuracy (% Bias)
UHPLC-MS/MS with Deuterated Standard[1] [2]	Low QC	< 15%	< 15%	±15%	±15%
	Medium QC	< 15%	< 15%	±15%	±15%
	High QC	< 15%	< 15%	±15%	±15%
HPLC-UV	Not specified	< 2%	< 2%	Not specified	Not specified

QC: Quality Control

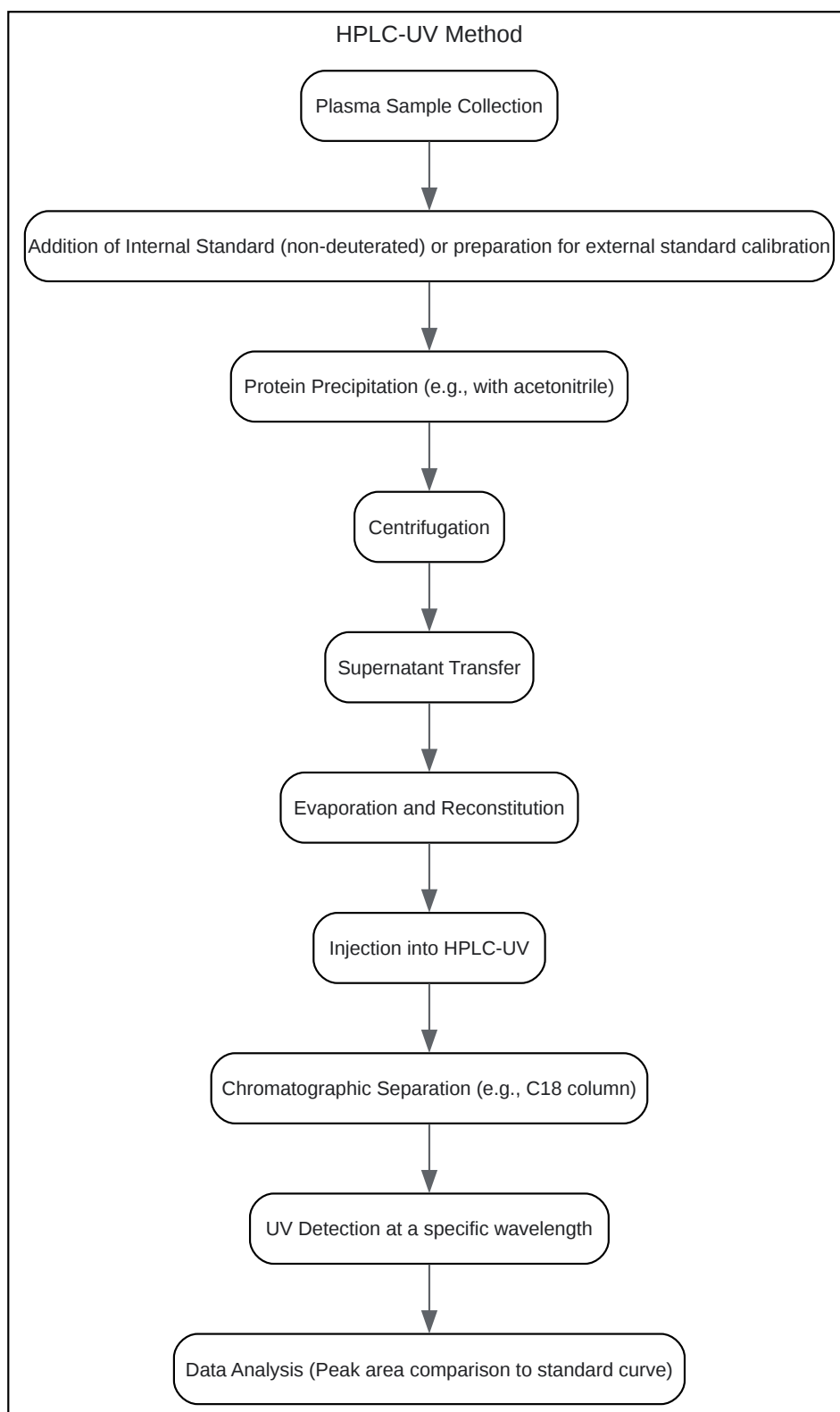
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the UHPLC-MS/MS method with a deuterated standard and a standard HPLC-UV method.



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Figure 1: UHPLC-MS/MS Workflow with Deuterated Standard



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Figure 2: HPLC-UV Workflow

Detailed Experimental Protocols

UHPLC-MS/MS Method with Deuterated Internal Standard

This protocol is based on the method described by Bourgogne et al. (2023) for the simultaneous quantification of multiple antibiotics in human plasma.

a. Sample Preparation:

- To 100 μ L of plasma sample, add 100 μ L of an aqueous solution containing the deuterated internal standards, including deuterated oxacillin.
- Vortex the mixture for 10 seconds.
- Add 200 μ L of 5-sulfosalicylic acid dihydrate (SSA) solution for protein precipitation.
- Vortex again for 10 seconds.
- Centrifuge the samples at 14,000 x g for 5 minutes.
- Transfer the supernatant for analysis.

b. Chromatographic Conditions:

- System: UHPLC system with a 2D-LC setup.
- Loading Column: C8 SPE online cartridge (e.g., 30 x 2.1 mm).
- Analytical Column: C18 UHPLC column (e.g., 100 x 2.1 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient elution is used to separate the analytes.
- Flow Rate: 0.4 mL/min.

- Injection Volume: 20 μ L.

c. Mass Spectrometric Conditions:

- System: A triple quadrupole mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+).
- Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both oxacillin and its deuterated internal standard.

HPLC-UV Method

This protocol is a representative example for the quantification of penicillins using HPLC-UV.

a. Sample Preparation:

- To 500 μ L of plasma, add a known concentration of a suitable internal standard (e.g., a different penicillin not expected in the sample).
- Add 1 mL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.

b. Chromatographic Conditions:

- System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m).

- Mobile Phase: A mixture of phosphate buffer and methanol/acetonitrile in an isocratic or gradient elution.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 μ L.
- Detection: UV detection at approximately 225 nm.

Conclusion

The use of a deuterated internal standard with UHPLC-MS/MS offers a highly accurate and precise method for the quantification of oxacillin in biological matrices. This method demonstrates superior sensitivity and specificity compared to traditional HPLC-UV methods. While HPLC-UV is a robust and more accessible technique, the advantages of the deuterated standard in minimizing experimental variability make the LC-MS/MS approach the gold standard for research and clinical applications where high accuracy and precision are critical. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of analytical performance.

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